molecular formula C17H13NOS2 B11706369 (5Z)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11706369
M. Wt: 311.4 g/mol
InChI Key: ZIALJZWWYAOTSG-PTNGSMBKSA-N
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Description

(5Z)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with phenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-methylbenzaldehyde with 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the thiazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, solvents like dichloromethane, room temperature to reflux conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Biology: In biological research, (5Z)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains, as well as exhibiting cytotoxic effects against cancer cell lines.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound’s chemical properties make it useful in the synthesis of specialty chemicals and materials. It can be used as a precursor for the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, leading to the inhibition of their activity. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • (5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(2-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-chlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness: The uniqueness of (5Z)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This structural feature may also influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13NOS2

Molecular Weight

311.4 g/mol

IUPAC Name

(5Z)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NOS2/c1-12-6-5-7-13(10-12)11-15-16(19)18(17(20)21-15)14-8-3-2-4-9-14/h2-11H,1H3/b15-11-

InChI Key

ZIALJZWWYAOTSG-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

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